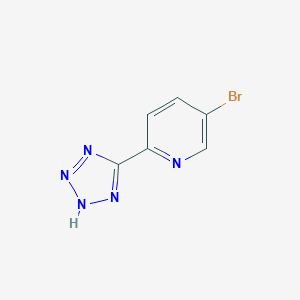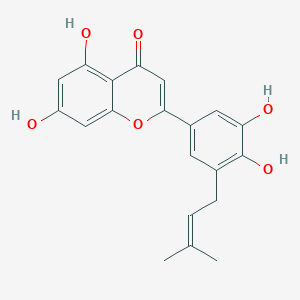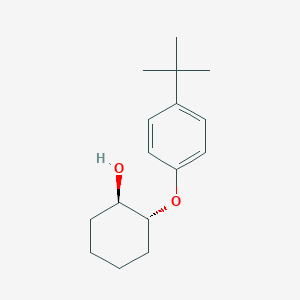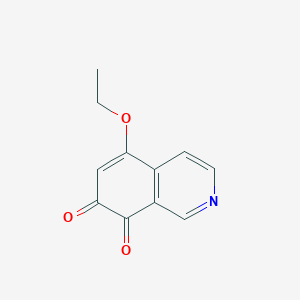
5-Bromo-2-(1H-tetrazol-5-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine derivatives has been explored through various methods. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents. This method has led to the creation of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been characterized using NMR spectroscopy and confirmed by monocrystalline X-ray crystallography for selected compounds .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been elucidated using different techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods at the B3LYP/6-31G++(d,p) level of theory have been employed to carry out theoretical calculations. Additionally, Hirshfeld surface analysis has been used to determine intermolecular contacts between units of the synthesized compounds . The optimized geometric structure, vibrational frequencies, and chemical shift values of related compounds have also been calculated using various DFT methods .
Chemical Reactions Analysis
The reactivity of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine derivatives has been investigated in the context of their potential as tyrosyl-tRNA synthetase inhibitors. Molecular docking studies have shown that these compounds exhibit significant binding affinity to the target enzyme, with one derivative demonstrating a binding affinity of -8.74 Kcal/mol . Additionally, the reactivity of pyridin-2-ylboron derivatives has been compared, revealing differences in the orientation of the dioxaborolane ring and bond angles, which correspond to differences observed during chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related bromopyridine compounds have been extensively studied. Spectroscopic characterization using FT-IR and NMR spectroscopies has been performed, and the non-linear optical (NLO) properties have been determined. The HOMO-LUMO energies were examined, and second-order interaction energies were derived from Natural Bond Orbital (NBO) analysis. The effect of these molecules on pBR322 plasmid DNA and their antimicrobial activities have also been tested . Furthermore, the photophysical properties of tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, which are structurally related, have been investigated, showing intense fluorescence and large Stokes shifts .
Case Studies
The case studies presented in the literature focus on the application of these compounds in medicinal chemistry and materials science. For instance, the molecular docking study mentioned earlier highlights the potential of these derivatives in drug discovery as enzyme inhibitors . The photophysical properties of related compounds suggest their utility as organic dyes with large Stokes shifts, which could be beneficial in the development of new materials for optical applications .
Scientific Research Applications
Synthesis and Photophysical Properties
5-Bromo-2-(1H-tetrazol-5-yl)pyridine has been investigated as a building block for constructing complex molecular architectures due to its unique structural and electronic properties. Stagni et al. (2008) explored its role in tuning the color of iridium tetrazolate complexes. These complexes exhibited a wide range of redox and emission properties, making them potentially useful for applications in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).
Coordination Chemistry
The compound has been utilized in coordination chemistry, forming complexes with various metals. Sheridan et al. (2013) reported the synthesis and characterization of metal complexes with 5-Bromo-2-(1H-tetrazol-5-yl)pyridine and its alkyl or alkyl halide pendant arms. These complexes were studied for their potential in creating materials with unique magnetic and electronic properties (Sheridan et al., 2013).
Molecular Structures and Interactions
The structural aspects of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine derivatives have been a subject of interest. Rizk et al. (2005) focused on the hydrogen bonding and π-π interactions in crystalline structures of pyridyl-tetrazole regioisomers, which could influence the design of new materials with specified properties (Rizk et al., 2005).
Catalytic Applications
Its derivatives have found applications in catalysis. Jia et al. (2011) identified the effectiveness of 5-bromo-2-(1H-imidazol-2-yl)pyridine, a closely related compound, in promoting CuI-catalyzed hydroxylation of aryl bromides. This discovery opens the door for its potential use in organic synthesis and pharmaceutical manufacturing (Jia et al., 2011).
DNA Binding and Antioxidant Properties
The ability of copper complexes of pyridyl–tetrazole ligands, including those related to 5-Bromo-2-(1H-tetrazol-5-yl)pyridine, to bind with DNA and exhibit antioxidant properties has been explored. Reddy et al. (2016) showed that these complexes can bind avidly with calf thymus DNA and demonstrated significant antioxidant activity, suggesting potential for biomedical applications (Reddy et al., 2016).
Mechanism of Action
Mode of Action
The bromine atom could be involved in halogen bonding, while the tetrazole and pyridine rings could participate in pi stacking interactions and hydrogen bonding .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and temperature .
properties
IUPAC Name |
5-bromo-2-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDJSOHAVRCQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634150 | |
| Record name | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(2H-tetrazol-5-yl)pyridine | |
CAS RN |
380380-60-9 | |
| Record name | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380380-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(1H-tetrazol-5-yl)-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















